molecular formula C14H11ClO3 B594701 2-Chloro-4-(4-methoxycarbonylphenyl)phenol CAS No. 1261899-32-4

2-Chloro-4-(4-methoxycarbonylphenyl)phenol

Cat. No.: B594701
CAS No.: 1261899-32-4
M. Wt: 262.689
InChI Key: DIDHAEBKDLTMKI-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxycarbonylphenyl)phenol is a chemical compound with the molecular formula C14H11ClO3 . It has a molecular weight of 262.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 . The IUPAC name is methyl 3’-chloro-4’-hydroxy [1,1’-biphenyl]-4-carboxylate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.69 . The InChI code is 1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Studies on compounds structurally related to 2-Chloro-4-(4-methoxycarbonylphenyl)phenol, such as 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have focused on understanding their molecular structures through DFT calculations, vibrational spectra assignments, and molecular docking to predict biological effects. These investigations provide a foundation for the potential design of compounds with specific biological activities based on their molecular interactions (Viji et al., 2020).

Synthetic Applications in Carbohydrate Chemistry

Research on the synthesis of 4-(ω-chloroalkoxy)phenols, which are derivatives structurally similar to this compound, reveals their importance in carbohydrate chemistry for synthesizing glycosides bearing "universal" 4-(ω-chloroalkoxy)phenyl aglycons. Such synthetic methodologies contribute to the development of novel glycoside compounds with potential applications in medicinal chemistry and drug development (Zinin et al., 2017).

Antimicrobial Activity of Schiff Bases

A series of Schiff bases incorporating the 4-chloro-2-aminophenol moiety, related to the compound of interest, demonstrated selective antimicrobial activity against specific microbial strains. This highlights the potential of such compounds in developing new antimicrobial agents or coatings, especially for materials where microbial resistance is a concern (Çinarli et al., 2011).

Anticancer Activity Investigations

Research into Schiff base compounds derived from 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol, a compound related to the one of interest, has explored their stability and anticancer activity against T47D breast cancer cells. These studies are critical for identifying new therapeutic agents and understanding their mechanisms of action at the molecular level (Sukria et al., 2020).

Polymerization for Sensing Applications

Investigations into the electropolymerization of phenylphenol derivatives have been conducted to develop materials capable of selective sensing of phenols in organic media. This research is significant for environmental monitoring and the detection of phenolic pollutants, showcasing the application of these compounds in creating sensitive and selective sensors (Kiss et al., 2022).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

methyl 4-(3-chloro-4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDHAEBKDLTMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686040
Record name Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-32-4
Record name Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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